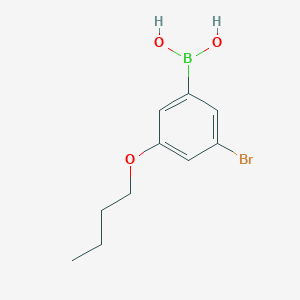

3-Bromo-5-butoxyphenylboronic acid

Description

3-Bromo-5-butoxyphenylboronic acid (CAS: 1072951-84-8) is a boronic acid derivative featuring a bromine substituent at the 3-position and a butoxy group (-OC₄H₉) at the 5-position of the benzene ring. It is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, which are critical intermediates in pharmaceuticals, agrochemicals, and materials science . Its pinacol ester derivative (CAS: 1218790-35-2) is commercially available with ≥96% purity and is stored at room temperature, ensuring stability for laboratory use .

Properties

IUPAC Name |

(3-bromo-5-butoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BBrO3/c1-2-3-4-15-10-6-8(11(13)14)5-9(12)7-10/h5-7,13-14H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWWZXOTWNAQSTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Br)OCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BBrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584765 | |

| Record name | (3-Bromo-5-butoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072951-84-8 | |

| Record name | B-(3-Bromo-5-butoxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Bromo-5-butoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-butoxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Ir-catalyzed borylation of arenes, followed by oxidative cleavage of the pinacol boronates . Another approach involves the electrophilic trapping of an organometallic reagent with a boric ester .

Industrial Production Methods

Industrial production methods for boronic acids often involve large-scale borylation reactions using catalysts such as palladium or iridium. The reaction conditions are optimized to ensure high yield and purity of the product. The use of borate esters as intermediates is common in these processes .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-butoxyphenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Substitution: The bromine atom can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

Phenols: Formed from oxidation reactions.

Substituted Phenylboronic Acids: Formed from nucleophilic substitution reactions.

Scientific Research Applications

3-Bromo-5-butoxyphenylboronic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.

Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.

Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-Bromo-5-butoxyphenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination to form the carbon-carbon bond . The boronic acid group acts as a nucleophile, transferring its organic group to the palladium catalyst.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The reactivity and applications of arylboronic acids are influenced by substituents, which alter electronic effects (electron-withdrawing/donating) and steric hindrance. Below is a comparison of key analogs:

| Compound Name | Substituents (Positions) | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Properties |

|---|---|---|---|---|---|

| 3-Bromo-5-butoxyphenylboronic acid | Br (3), -OC₄H₉ (5) | 1072951-84-8 | C₁₀H₁₄BBrO₃ | 273.94* | Moderate steric bulk, lipophilic |

| 3-Bromo-5-hydroxyphenylboronic acid | Br (3), -OH (5) | 2096341-66-9 | C₆H₆BBrO₃ | 233.83 | Hydrophilic, polar |

| (3-Bromo-5-chloro-2-methoxyphenyl)boronic acid | Br (3), Cl (5), -OCH₃ (2) | 2096341-68-1 | C₇H₇BBrClO₃ | 288.29 | Electron-withdrawing (Cl, OCH₃) |

| 3-Bromo-5-methylphenylboronic acid | Br (3), -CH₃ (5) | 221006-71-9 | C₇H₈BBrO₂ | 213.85 | Electron-donating (CH₃) |

| 3-Bromo-5-(hydroxymethyl)phenylboronic acid | Br (3), -CH₂OH (5) | 2738908-43-3 | C₇H₈BBrO₃ | 230.85 | Polar, reactive hydroxyl group |

| (3-Bromo-5-chlorophenyl)boronic acid | Br (3), Cl (5) | 1186403-17-7 | C₆H₅BBrClO₂ | 234.27 | Strong electron-withdrawing effects |

*Calculated based on molecular formula.

Key Observations :

Reactivity in Suzuki-Miyaura Couplings

Suzuki reactions depend on the boronic acid's ability to transmetalate with palladium catalysts.

| Compound | Reaction Rate* | Typical Applications |

|---|---|---|

| This compound | Moderate | Synthesis of sterically hindered biaryls |

| 3-Bromo-5-hydroxyphenylboronic acid | High | Polar biaryl intermediates for drug discovery |

| (3-Bromo-5-chlorophenyl)boronic acid | Very High | Electron-deficient aryl systems |

| 3-Bromo-5-methylphenylboronic acid | Moderate | Flexible intermediates for agrochemicals |

*Relative rates inferred from substituent electronic profiles .

Biological Activity

3-Bromo-5-butoxyphenylboronic acid is a compound that has garnered interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities, particularly as an enzyme inhibitor and in cancer therapy. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and a butoxy group on a phenyl ring, along with a boronic acid functional group. Its chemical formula is , and it has a molecular weight of 273.03 g/mol.

Mechanisms of Biological Activity

Enzyme Inhibition : Boronic acids, including this compound, are known to interact with enzymes through reversible covalent bonding to serine or cysteine residues. This interaction can inhibit the activity of various proteases, making these compounds valuable in drug design for targeting specific enzymes involved in disease processes.

Cancer Therapy : Research indicates that boronic acids can modulate the activity of bromodomain-containing proteins (BRDs), which play critical roles in transcriptional regulation and are implicated in cancer progression. The inhibition of BRDs by compounds like this compound may suppress tumor growth and provide a therapeutic avenue for treating various cancers.

Case Studies

- Inhibition of Bromodomain Proteins : A study demonstrated that derivatives of boronic acids could effectively inhibit BRD9, a member of the bromodomain family associated with several cancer types. The compound showed nanomolar affinity towards BRD9, indicating its potential as a therapeutic agent against tumors expressing this protein .

- Enzyme Interaction Studies : Another investigation focused on the interaction between boronic acids and serine proteases. The study found that this compound displayed significant inhibitory effects on specific proteases, suggesting its utility in developing enzyme inhibitors for therapeutic applications .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 3-Bromo-4-butoxyphenylboronic acid | C10H13BBrO3 | Different position of bromine |

| 4-Bromo-5-butoxyphenylboronic acid | C10H13BBrO3 | Variation in bromine position; affects reactivity |

| 3-Iodo-5-butoxyphenylboronic acid | C10H13BIo3 | Contains iodine instead of bromine |

The distinct positioning of the bromine atom and the butoxy group influences the compound's reactivity and biological activity.

Applications in Drug Development

The biological activities exhibited by this compound suggest several applications in drug development:

- Protease Inhibitors : Its ability to inhibit specific proteases can be harnessed for developing drugs targeting diseases where these enzymes play a role.

- Cancer Therapeutics : By targeting BRDs, this compound may contribute to new cancer therapies aimed at inhibiting tumor growth.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.